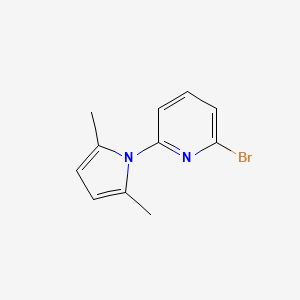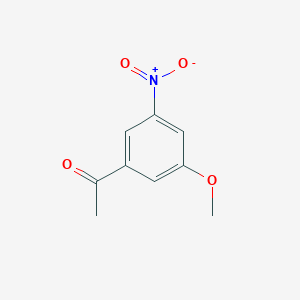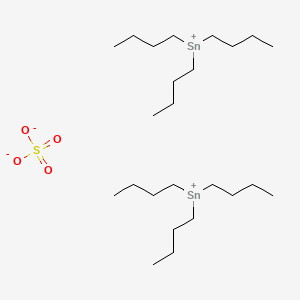
Bis(Tri-n-Butyltin) Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(Tri-n-Butyltin) Sulfate is an organotin compound with the chemical formula (C₄H₉)₃SnOSn(C₄H₉)₃. It is widely used in various industrial applications, including as a stabilizer in polyvinyl chloride production, a biocide in antifouling paints, and a catalyst in organic synthesis. This compound is known for its unique properties, such as its ability to form stable complexes with various substrates and its effectiveness in preventing biofouling.
Mechanism of Action
Target of Action
Organotin compounds like bis(tri-n-butyltin) sulfate are known to interact with various biological molecules and systems .
Mode of Action
Organotin compounds are known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions of this compound with its targets, and the resulting changes, remain to be elucidated.
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Organotin compounds are known to have diverse biological effects, potentially causing changes at both the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting .
Biochemical Analysis
Biochemical Properties
Bis(Tri-n-Butyltin) Sulfate plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of several enzymes, including those involved in cellular metabolism and detoxification processes. For instance, this compound has been shown to inhibit cytochrome P-450 dependent monooxygenase systems, which are crucial for the metabolism of xenobiotics . Additionally, it interacts with proteins involved in cellular signaling pathways, such as Ras-related Rab1 and T-complex protein-1 subunit alpha, affecting their expression and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces apoptosis in thymocytes, leading to thymic atrophy and immunosuppression . It also affects the expression of proteins involved in cell proliferation, such as prothymosin-alpha, which is down-regulated in cells exposed to this compound . Furthermore, this compound disrupts cellular metabolism by inhibiting enzymes involved in protein synthesis and splicing of pre-mRNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the activity of cytochrome P-450 enzymes, resulting in the accumulation of toxic metabolites . It also binds to proteins involved in cellular signaling, such as Ras-related Rab1, altering their function and leading to downstream effects on cell proliferation and apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors and splicing factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects on cells can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with persistent changes in gene expression and cellular metabolism . Additionally, the degradation products of this compound can also exert toxic effects on cells, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but higher doses can lead to severe toxicity. For instance, studies in rodents have shown that this compound is immunotoxic, resulting in decreased resistance to infections at doses between 0.5 and 5.0 mg/kg food . Higher doses can cause reproductive toxicity, as evidenced by decreased sperm head counts and histological changes in the testes of mice . These findings highlight the importance of dose-dependent effects and the potential risks associated with high-dose exposure to this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination. This compound is metabolized by cytochrome P-450 dependent monooxygenase systems, which oxidize it to hydroxylated derivatives . These derivatives are then conjugated to sulfate or carbohydrate by phase-two enzyme systems, facilitating their elimination from the body . The metabolism of this compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and efflux of xenobiotics, affecting its localization and accumulation within cells . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its distribution and activity . The transport and distribution of this compound are crucial for understanding its cellular effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound in the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(Tri-n-Butyltin) Sulfate can be synthesized through the reaction of Tri-n-Butyltin Chloride with sulfuric acid. The reaction typically involves the following steps:
- Dissolution of Tri-n-Butyltin Chloride in an organic solvent such as toluene.
- Addition of sulfuric acid to the solution under controlled temperature conditions.
- Stirring the mixture for several hours to ensure complete reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Bis(Tri-n-Butyltin) Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Tri-n-Butyltin Oxide.
Reduction: It can be reduced to form Tri-n-Butyltin Hydride.
Substitution: The sulfate group can be substituted with other anions such as chloride or acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with acids or salts of the desired anion are performed under controlled temperature and pH conditions.
Major Products:
Oxidation: Tri-n-Butyltin Oxide.
Reduction: Tri-n-Butyltin Hydride.
Substitution: Tri-n-Butyltin Chloride, Tri-n-Butyltin Acetate.
Scientific Research Applications
Bis(Tri-n-Butyltin) Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its biocidal properties and its effects on marine organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antifungal agent.
Industry: It is used as a stabilizer in polyvinyl chloride production and as a biocide in antifouling paints to prevent the growth of marine organisms on ship hulls.
Comparison with Similar Compounds
Tri-n-Butyltin Chloride: Used as a precursor in the synthesis of Bis(Tri-n-Butyltin) Sulfate.
Tri-n-Butyltin Oxide: Known for its biocidal properties and used in antifouling paints.
Tri-n-Butyltin Acetate: Used in organic synthesis and as a stabilizer in polyvinyl chloride production.
Uniqueness: this compound is unique due to its dual functionality as both a biocide and a catalyst. Its ability to form stable complexes with various substrates makes it highly effective in preventing biofouling and in catalyzing organic reactions. Additionally, its sulfate group provides distinct reactivity compared to other organotin compounds .
Properties
CAS No. |
26377-04-8 |
|---|---|
Molecular Formula |
C24H54O4SSn2 |
Molecular Weight |
676.2 g/mol |
IUPAC Name |
bis(tributylstannyl) sulfate |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |
InChI Key |
XEPUJTDDAPFGMG-UHFFFAOYSA-L |
SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
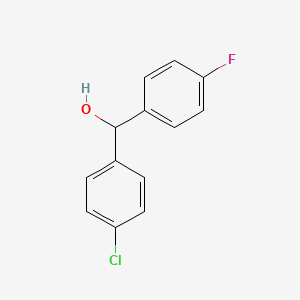

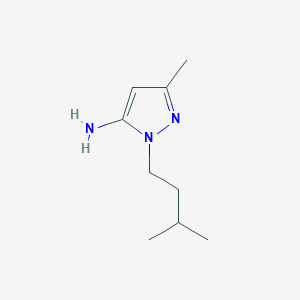
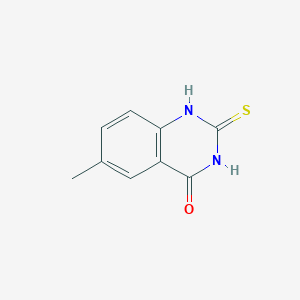

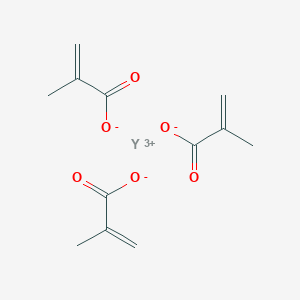
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)


![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
